molecular formula C12H15FN2 B2683244 [3-(2-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine CAS No. 2287310-24-9

[3-(2-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine

Cat. No. B2683244
CAS RN: 2287310-24-9
M. Wt: 206.264
InChI Key: YGFOVXSFKIPOHD-UHFFFAOYSA-N
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Description

[3-(2-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine, also known as FMPBH, is a novel compound that has been synthesized and studied for its potential applications in scientific research. FMPBH belongs to a class of compounds known as hydrazines, which have been widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Mechanism of Action

The mechanism of action of [3-(2-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine involves its binding to sigma-1 receptors and modulation of ion channel activity. Sigma-1 receptors are located in the endoplasmic reticulum and are involved in the regulation of calcium signaling, protein folding, and lipid metabolism. By binding to these receptors, [3-(2-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine can modulate their activity and affect downstream signaling pathways. [3-(2-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine also modulates the activity of voltage-gated ion channels, which are important for the function of neurons and other excitable cells.
Biochemical and Physiological Effects:
[3-(2-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine has been shown to have a variety of biochemical and physiological effects, including modulation of pain perception, neuroprotection, and addiction. It has also been shown to affect the activity of voltage-gated ion channels, which are important for the function of neurons and other excitable cells. [3-(2-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine has been found to have a high affinity for sigma-1 receptors, which are involved in a variety of physiological and pathological processes.

Advantages and Limitations for Lab Experiments

The advantages of using [3-(2-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine in lab experiments include its high affinity for sigma-1 receptors and its ability to modulate ion channel activity. This makes it a useful tool for studying the function of these receptors and channels in various physiological and pathological processes. However, one limitation of using [3-(2-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine is its potential toxicity, which must be carefully monitored in lab experiments.

Future Directions

There are several future directions for the study of [3-(2-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine, including the development of more selective sigma-1 receptor ligands, the investigation of its potential therapeutic applications in various diseases, and the exploration of its effects on other ion channels and receptors. Further research is needed to fully understand the mechanism of action and potential applications of [3-(2-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine in scientific research.

Synthesis Methods

The synthesis of [3-(2-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine involves the reaction of 2-fluoro-3-methylphenylacetylene with bicyclo[1.1.1]pentane-1-carboxaldehyde in the presence of hydrazine hydrate. The resulting product is purified through column chromatography to obtain [3-(2-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine in high yield and purity.

Scientific Research Applications

[3-(2-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to have a high affinity for sigma-1 receptors, which are involved in a variety of physiological and pathological processes, including pain perception, neuroprotection, and addiction. [3-(2-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine has also been shown to modulate the activity of voltage-gated ion channels, which are important for the function of neurons and other excitable cells.

properties

IUPAC Name

[3-(2-fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2/c1-8-3-2-4-9(10(8)13)11-5-12(6-11,7-11)15-14/h2-4,15H,5-7,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGFOVXSFKIPOHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C23CC(C2)(C3)NN)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(2-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine

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